molecular formula C9H2BrF9 B13925870 3,4,5-Tris(trifluoromethyl)bromobenzene

3,4,5-Tris(trifluoromethyl)bromobenzene

Cat. No.: B13925870
M. Wt: 361.00 g/mol
InChI Key: NNSSUELHWFZSGL-UHFFFAOYSA-N
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Description

3,4,5-Tris(trifluoromethyl)bromobenzene (CAS 65537-87-3) is a high-value, multifunctional chemical building block with the molecular formula C9H2BrF9 . Its structure features three strongly electron-withdrawing trifluoromethyl groups arranged symmetrically around a benzene ring, activated further by a bromine substituent. This unique electronic configuration makes it an exceptional intermediate in complex synthesis pathways, particularly in the development of pharmaceuticals and advanced materials . The compound's primary research value lies in its versatility as a reactant; the bromine site is highly amenable to cross-coupling reactions (such as Suzuki, Heck, and Grignard reactions), allowing for the facile introduction of this highly fluorinated aromatic system into larger, more complex molecular architectures . Researchers utilize this compound to create novel compounds with potential therapeutic activity, including investigations in oncology and anti-infective agents, as the trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . In materials science, it serves as a critical precursor for constructing organic electronic devices, optoelectronic materials, and photocatalysts, where the fluorine-rich component imparts excellent electron-transport properties and stability . The compound is for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. It is not intended for personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H2BrF9

Molecular Weight

361.00 g/mol

IUPAC Name

5-bromo-1,2,3-tris(trifluoromethyl)benzene

InChI

InChI=1S/C9H2BrF9/c10-3-1-4(7(11,12)13)6(9(17,18)19)5(2-3)8(14,15)16/h1-2H

InChI Key

NNSSUELHWFZSGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the selective bromination of 3,4,5-tris(trifluoromethyl)benzene or closely related trifluoromethylated benzene derivatives. Bromination is typically achieved using electrophilic brominating agents under acidic conditions to facilitate regioselective substitution on the aromatic ring.

Bromination Reagents and Conditions

Several brominating agents have been reported for the synthesis of trifluoromethyl-substituted bromobenzenes, including:

  • N-Bromosuccinimide (NBS)
  • N,N′-Dibromo-5,5-dimethylhydantoin (DBDMH)

The preferred solvent system often involves a mixture of concentrated sulfuric acid and glacial acetic acid, which enhances solubility and regioselectivity. The reaction temperature is controlled between 10 °C and 70 °C, with an optimal temperature around 45 °C for selective monobromination.

Detailed Procedure for Bromination

A typical procedure for preparing this compound is as follows:

Step Reagents/Conditions Purpose/Notes
1 Dissolve 3,4,5-tris(trifluoromethyl)benzene in a solvent mixture of sulfuric acid and glacial acetic acid (approximate volume ratio 6:1) Enhances solubility and controls regioselectivity
2 Cool the mixture to around 10–20 °C with rapid mechanical stirring Controls reaction rate and prevents overbromination
3 Add brominating agent (preferably N,N′-dibromo-5,5-dimethylhydantoin) portion-wise under stirring Ensures controlled bromination
4 Maintain reaction temperature at approximately 45 °C for 1–3 hours Optimal for selective monobromination at desired position
5 Quench the reaction by dilution with cold water Stops bromination and facilitates phase separation
6 Separate organic phase and wash with aqueous sodium hydroxide (preferably 5 N) Removes acidic impurities and residual brominating agents
7 Purify product by standard organic extraction and isolation techniques Yields pure this compound

Reaction Mechanism Insights

The bromination proceeds via electrophilic aromatic substitution, where the strongly electron-withdrawing trifluoromethyl groups deactivate the ring, making direct bromination challenging. The acidic medium protonates the aromatic ring to some extent, facilitating the attack by the bromonium electrophile generated from the brominating agent.

Analysis of Preparation Methods

Yield and Selectivity

  • The use of N,N′-dibromo-5,5-dimethylhydantoin in sulfuric acid/acetic acid mixtures yields high regioselectivity for bromination at the position para to one trifluoromethyl group and ortho to the other two, consistent with the 3,4,5-substitution pattern.
  • The reaction typically produces the desired monobrominated product with minimal dibrominated or other isomeric impurities (~2–3%) when optimized conditions are maintained.
  • Rapid stirring and controlled addition of brominating agent are critical to avoid overbromination and formation of polybrominated byproducts.

Comparative Data Table of Bromination Conditions

Parameter N-Bromosuccinimide (NBS) N,N′-Dibromo-5,5-dimethylhydantoin (DBDMH) Notes
Solvent System Sulfuric acid + acetic acid Sulfuric acid + acetic acid Both effective; DBDMH often preferred
Temperature 10–70 °C (optimum ~45 °C) 10–70 °C (optimum ~45 °C) Temperature critical for selectivity
Bromine Source Control Moderate High DBDMH releases bromine more controllably
Reaction Time 1–3 hours 1–3 hours Similar
Yield of Monobrominated Product ~85–90% ~90–95% DBDMH generally gives higher yield
Byproduct Formation Some dibrominated impurities Fewer impurities Better selectivity with DBDMH
Safety NBS is stable but can be hazardous DBDMH is safer and easier to handle DBDMH preferred for scale-up

Summary of Research Results

  • The bromination of trifluoromethyl-substituted benzenes to yield this compound is well-established using electrophilic brominating agents in acidic media.
  • The most effective and selective method involves using N,N′-dibromo-5,5-dimethylhydantoin in a sulfuric acid/glacial acetic acid solvent system at controlled temperature (~45 °C) with rapid stirring.
  • This method affords the desired product in high yield (~90–95%) with minimal isomeric impurities (~2.6% or less).
  • Post-reaction workup includes quenching with water, phase separation, and washing with sodium hydroxide to remove acidic and bromine residues.
  • The product is a key intermediate for synthesizing pharmaceutical agents, including neurokinin-1 receptor antagonists.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

3,4,5-Tris(trifluoromethyl)bromobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4,5-Tris(trifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl groups are electron-withdrawing, which affects the electron density on the benzene ring and makes it more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoromethyl substituents in 3,4,5-tris(trifluoromethyl)bromobenzene create a sterically hindered and electron-deficient aromatic system. This contrasts with simpler bromobenzenes like 4-(trifluoromethyl)bromobenzene (mono-CF₃ substitution), which exhibits less steric hindrance and moderate electron deficiency. For example, in palladium-catalyzed diarylation reactions, 4-(trifluoromethyl)bromobenzene yields predominantly mono-arylated products, whereas this compound may favor poly-arylation due to its increased electron deficiency and steric effects .

Another structural analog, 1,3,5-tris(trifluoromethyl)benzene, lacks a bromine substituent, rendering it less reactive in cross-coupling reactions but highly stable toward electrophilic attack. Its applications lie in materials science, particularly in hydrophobic coatings and fluorinated polymers .

Reactivity in Cross-Coupling Reactions

The reactivity of this compound is distinct from other brominated trifluoromethyl aromatics:

Compound Substituents Reactivity in Pd-Catalyzed Coupling Major Products Yield Range Reference
This compound Br, 3-CF₃, 4-CF₃, 5-CF₃ High electron deficiency promotes diarylation 4,5-Diarylated derivatives Moderate
4-(Trifluoromethyl)bromobenzene Br, 4-CF₃ Moderate electron deficiency Mono-arylated products 74–80%
Bromobenzene Br only Low electron deficiency Mono-arylated products 70–85%

The trifluoromethyl groups in this compound reduce the electron density at the aromatic ring, accelerating oxidative addition in palladium catalysis but complicating reductive elimination due to steric bulk. This contrasts with 4-bromofluorobenzene , which undergoes smoother coupling due to lower steric hindrance .

Stability and Environmental Impact

The trifluoromethyl groups in this compound confer resistance to metabolic degradation, similar to perfluorinated compounds (PFCs). The compound’s environmental persistence remains unstudied but warrants caution due to structural similarities to regulated PFCs .

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